molecular formula C11H18N4 B7926006 N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine

Cat. No.: B7926006
M. Wt: 206.29 g/mol
InChI Key: AVARGFNOTSYORT-UHFFFAOYSA-N
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Description

Compound Overview and Identity N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine is an organic compound with the molecular formula C 11 H 18 N 4 and a molecular weight of 206.29 g/mol . Its unique structure incorporates both a pyrazine heterocycle and a cyclopropylamine group, features commonly leveraged in modern medicinal chemistry to fine-tune the properties of bioactive molecules. Structural Features and Research Significance The compound's structure features a pyrazine ring, a heterocyclic system known for its prevalence in pharmaceuticals, particularly in the realms of anti-tumor and anti-infective agents . The cyclopropyl group is a valuable scaffold in drug design, frequently used to increase metabolic stability, enhance biological activity, and improve pharmacokinetic properties by reducing plasma clearance and optimizing water solubility . This specific combination of motifs makes it a compound of significant interest for the synthesis and development of new chemical entities. Primary Research Applications and Mechanism This diamine derivative belongs to a class of pyrazine compounds investigated for their utility as adenosine receptor antagonists . Adenosine receptors are a class of purinergic receptors involved in a wide array of physiological and pathophysiological processes. Antagonists of these receptors are being actively researched for potential therapeutic applications in treating disorders such as asthma , inflammatory diseases, and other central nervous system (CNS) conditions . Research into such compounds focuses on elucidating their binding affinity and selectivity for receptor subtypes to develop novel targeted therapies. Handling and Compliance This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers should consult the product's Safety Data Sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-cyclopropyl-N'-(1-pyrazin-2-ylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9(11-8-13-5-6-14-11)15(7-4-12)10-2-3-10/h5-6,8-10H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVARGFNOTSYORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine has been investigated for its potential therapeutic effects:

Antimicrobial Activity :
Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for M. tuberculosis ranges from 0.5 to 1 mg/ml, indicating its potential as an alternative treatment for tuberculosis, especially against drug-resistant strains.

Kinase Inhibition :
Research indicates that the compound acts as an inhibitor of LsrK kinase in bacteria such as E. coli and S. typhimurium. This inhibition disrupts quorum sensing and biofilm formation, making it a candidate for developing new antibacterial therapies.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand in metal complexes. Its unique structure allows it to stabilize various metal ions, facilitating the study of metal-ligand interactions and catalysis.

Biological Research

The compound's interaction with biological targets has been studied extensively:

Mechanism of Action :
The mechanism involves binding to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.

Study 1: Antimicrobial Efficacy

A study by the TB Alliance evaluated the compound's effectiveness against clinical isolates of M. tuberculosis. Results demonstrated superior bactericidal activity compared to traditional antibiotics like Kanamycin and Capreomycin.

Activity TypeTarget OrganismMIC (mg/ml)Reference
AntimicrobialMycobacterium tuberculosis0.5 - 1TB Alliance Study

Study 2: Kinase Inhibition

In vitro assays highlighted the compound's role in inhibiting LsrK kinase activity. This inhibition could be pivotal in developing treatments that target bacterial communication systems.

Compound NameMIC (mg/ml)Activity Type
N1-Cyclopropyl-N1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine0.5 - 1Antimicrobial
Kanamycin2 - 4Antimicrobial
Capreomycin3 - 6Antimicrobial

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Cyclopropyl-Containing Diamines

Compound Name Molecular Formula Molecular Weight Key Features Applications/Findings
N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine C₁₃H₂₀N₂O 220.31 Cyclopropyl + methoxybenzyl group Used in industrial/research settings; no direct biological data reported .
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine C₁₈H₂₉N₃ 287.44 Cyclopropyl + benzylpyrrolidine moiety Potential use in chiral catalysis or medicinal chemistry .
Target Compound C₁₁H₁₉N₅* 229.31* Cyclopropyl + pyrazin-2-yl ethyl group Hypothesized applications: metal chelation, antimicrobial agents (inferred from ).

Note: *Calculated molecular formula/weight based on structural analysis.

Key Differences :

  • The pyrazine ring in the target compound distinguishes it from benzyl- or pyrrolidine-substituted analogs, enabling unique electronic interactions (e.g., π-stacking or hydrogen bonding) .
  • Cyclopropyl groups in all analogs improve rigidity and resistance to oxidative degradation compared to linear alkyl chains .

Pyrazine/Pyridine-Based Diamines

Compound Name Molecular Formula Molecular Weight Key Features Applications/Findings
N1-(Pyridin-2-yl)ethane-1,2-diamine C₇H₁₁N₃ 137.18 Pyridine ring + primary amine Intermediate in coordination complexes (e.g., zinc(II) complexes) .
N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine C₈H₁₂N₆ 192.22 Imidazo-pyrazine fused ring system Predicted high lipophilicity (ClogP: ~1.4); potential kinase inhibitor .
Dichlorido{N-[1-(pyrazin-2-yl)ethylidene]-N,N'-ethane-1,2-diamine}zinc C₈H₁₂Cl₂N₄Zn 324.50 Pyrazine-derived Schiff base + zinc coordination Structural characterization via X-ray crystallography; model for metallodrug design .

Key Differences :

  • The target compound’s pyrazine ethyl group may enhance solubility in polar solvents compared to pyridine-based analogs .
  • Imidazo-pyrazine derivatives exhibit higher nitrogen content, favoring interactions with biological targets (e.g., DNA or enzymes) .

Aliphatic and Aromatic Diamines

Compound Name Molecular Formula Molecular Weight Key Features Applications/Findings
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) C₄H₁₃N₃ 103.17 Linear triamine Corrosion inhibitor; DFT studies correlate electron-donating capacity with efficacy .
N1,N1-Bis-(4-substituted benzyl)-ethane-1,2-diamine Variable ~280–350 Symmetric aromatic substituents Anthelmintic activity against Enterobius vermicularis; improved ClogP over piperazine .
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine C₁₁H₁₃ClN₄ 236.70 Quinoline core + diamine chain Building block for antileukemic hybrids (e.g., quinoline-thiazole derivatives) .

Key Differences :

  • Aromatic diamines (e.g., benzyl-substituted) show superior anthelmintic activity due to enhanced lipophilicity and membrane penetration .

Research Findings and Trends

  • Coordination Chemistry : Pyrazine-containing diamines like the target compound are promising ligands for transition metals (e.g., Zn²⁺, Pd²⁺), as demonstrated in structurally characterized zinc complexes .
  • Biological Activity : Cyclopropyl diamines are under exploration for metabolic stability in drug candidates, while pyrazine derivatives are leveraged in kinase and antimicrobial agent development .
  • Corrosion Inhibition : Aliphatic diamines (e.g., DETA) outperform aromatic analogs in acidic environments due to higher electron density at amine sites .

Biological Activity

Overview

N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine (CAS No. 1353955-74-4) is a synthetic compound with the molecular formula C11H18N4C_{11}H_{18}N_4 and a molecular weight of 206.29 g/mol. It features a cyclopropyl group and a pyrazine moiety attached to an ethane-1,2-diamine backbone. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemical research .

Enzyme Inhibition

  • Mechanism of Action : The compound has been studied for its interaction with enzymes, particularly protein kinases and other regulatory enzymes involved in cellular signaling pathways. It exhibits binding affinity that may influence enzyme activity, potentially leading to therapeutic effects.
  • Applications : Preliminary studies suggest its use in enzyme kinetics assays to explore inhibition mechanisms, particularly in pathways related to inflammation and cancer.

Antimicrobial Properties

Potential Anticancer Activity

  • Compounds with similar pyrazine-based structures have shown anticancer properties through kinase inhibition (e.g., BRAF(V600E), EGFR). While direct evidence for this compound is lacking, its structural similarity indicates potential for exploration as an anticancer agent .

Binding Affinity Studies

  • Studies have demonstrated that the cyclopropyl group enhances binding specificity to enzyme active sites. This feature distinguishes it from other pyrazine derivatives and supports its selectivity in biochemical assays .

Structure-Activity Relationship (SAR)

  • The ethane-1,2-diamine backbone contributes to hydrogen bonding interactions with biological targets. SAR studies highlight the importance of the cyclopropyl group in improving metabolic stability and bioavailability, which are critical for drug development .

Comparative Analysis

Compound NameStructural FeaturesKnown Activities
N,N-Dimethyl-N'-(pyrazin-2-yl)ethane-1,2-diaminePyrazine moietyNeuropharmacology
4-Pyridinamine derivativesPyridine groupAnti-cancer (kinase inhibition)
3-Amino-pyrazine derivativesAmino-pyrazineAntibacterial activity
PropertyValue
Molecular FormulaC11H18N4C_{11}H_{18}N_4
Molecular Weight206.29 g/mol
Purity≥98%
CAS Number1353955-74-4

Future Directions

Further research is needed to:

  • Validate antimicrobial and anticancer activities through in vitro and in vivo studies.
  • Investigate pharmacokinetics and toxicity profiles.
  • Explore potential synergistic effects with existing drugs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via reductive alkylation or cyclization reactions. For example, N1-cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine (a structural analog) was synthesized by substituting amines in a nucleophilic displacement reaction, yielding a product confirmed by 1H^1H NMR (δ 0.79 ppm for cyclopropyl protons) . Reductive alkylation using sodium cyanoborohydride with carbonyl compounds and ethylenediamine derivatives is another approach, achieving yields of 55–86% depending on substituents . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (room temperature to 80°C), and catalyst loading (e.g., platinum for hydrogenation) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are they interpreted?

  • Methodological Answer : 1H^1H NMR (400 MHz, DMSO-d6d_6) resolves cyclopropyl protons (δ 0.79 ppm) and pyrazine aromatic signals (δ 8.93 ppm) . IR spectroscopy identifies NH stretches (3350–3400 cm1^{-1}) and confirms secondary amine formation . For unambiguous structural determination, single-crystal X-ray diffraction (using SHELX-97) is critical, as demonstrated for a related Zn2+^{2+} complex with a pyrazine-containing ligand, which revealed a distorted square-pyramidal geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural determination, particularly for stereoisomers or tautomeric forms?

  • Methodological Answer : SHELX software (e.g., SHELXL/SHELXS) enables high-resolution refinement of crystallographic data. For example, a Zn2+^{2+} complex with a similar ligand was resolved to an RR-factor of 0.031, confirming the ligand’s coordination via three N atoms and two Cl ligands . Hydrogen-bonding patterns (N–H⋯Cl, C–H⋯Cl) further validate the 3D framework, which can distinguish tautomers or stereoisomers by comparing bond lengths and angles to computational models .

Q. What strategies address conflicting spectroscopic or analytical data during structural elucidation?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if 1H^1H NMR suggests a cyclopropyl group but IR lacks NH stretches, mass spectrometry (HRMS) can confirm molecular weight. Conflicting data may arise from dynamic processes (e.g., rotamers); variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) can resolve these . Crystallography remains the gold standard for resolving ambiguities, as seen in the Zn complex study .

Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

  • Methodological Answer : The ligand’s pyrazine N atom and ethylenediamine backbone enable chelation of transition metals. In the Zn2+^{2+} complex, the ligand adopts a tridentate coordination mode, with bond lengths (Zn–N: 2.05–2.15 Å) indicating moderate Lewis acidity . Selectivity for metals like Cu2+^{2+} or Fe3+^{3+} can be tuned by modifying substituents (e.g., electron-withdrawing groups on pyrazine) or adjusting pH to stabilize specific protonation states .

Q. Can computational methods predict the compound’s reactivity or pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes or receptors, by simulating binding affinities. For example, analogs with pyridinyl groups show potential as histamine H1 receptor antagonists, as suggested by ligand-receptor docking scores .

Key Research Findings

  • Structural Flexibility : The cyclopropyl group introduces steric constraints, influencing ligand conformation and metal-binding geometry .
  • Biological Relevance : Pyrazine derivatives exhibit affinity for histamine receptors, suggesting potential pharmacological applications .
  • Analytical Challenges : Dynamic NMR effects (e.g., rotamers) require advanced techniques (VT-NMR) or computational modeling for resolution .

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